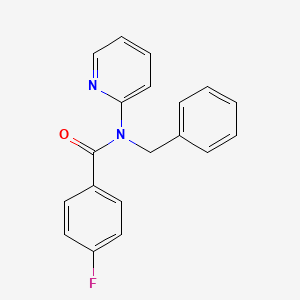

N-Benzyl-4-fluoro-N-pyridin-2-yl-benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-4-fluoro-N-pyridin-2-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN2O/c20-17-11-9-16(10-12-17)19(23)22(18-8-4-5-13-21-18)14-15-6-2-1-3-7-15/h1-13H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYJGCMIUAKKLEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354406 | |

| Record name | N-Benzyl-4-fluoro-N-pyridin-2-yl-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5539-83-3 | |

| Record name | N-Benzyl-4-fluoro-N-pyridin-2-yl-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of N Benzyl 4 Fluoro N Pyridin 2 Yl Benzamide and Its Derivatives

Established Synthetic Routes for Benzamide (B126) Formation

The construction of the central benzamide linkage is a critical step, and several methodologies are available, ranging from classical approaches to modern catalytic systems.

The most traditional and direct route to N-substituted benzamides is the acylation of an amine with a carboxylic acid derivative, typically an acyl chloride. In the context of N-Benzyl-4-fluoro-N-pyridin-2-yl-benzamide, this involves the reaction of 4-fluorobenzoyl chloride with the secondary amine, N-benzyl-N-(pyridin-2-yl)amine.

This reaction is typically performed in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. rsc.org The choice of solvent and reaction temperature is crucial for optimizing the yield and purity of the final product. Dichloromethane (B109758) or tetrahydrofuran (B95107) (THF) are common solvents for this type of transformation. nih.gov Optimization strategies often focus on controlling the reaction temperature to prevent side reactions and adjusting the stoichiometry of the reagents. For instance, using a slight excess of the amine or the acylating agent can drive the reaction to completion. rsc.org The order of reagent addition can also significantly impact the outcome and yield of the amidation process. rsc.org

Table 1: Typical Conditions for Classical Amidation

| Parameter | Condition | Purpose | Citation |

|---|---|---|---|

| Acylating Agent | 4-Fluorobenzoyl Chloride | Provides the benzoyl group | guidechem.com |

| Amine | N-benzyl-N-(pyridin-2-yl)amine | Provides the N-substituted portion | nih.gov |

| Base | Triethylamine, Pyridine | HCl scavenger | rsc.org |

| Solvent | Dichloromethane (DCM), THF | Reaction medium | nih.gov |

| Temperature | 0°C to Room Temperature | Control reaction rate and minimize side products | rsc.org |

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and versatile method for forming C-N bonds. acs.orgresearchgate.net This methodology could be applied to the synthesis of this compound by coupling an aryl halide with an appropriate amine or amide. A potential route involves the reaction of N-benzyl-pyridin-2-amine with 4-fluorobenzoyl chloride, or alternatively, the coupling of a suitable aryl halide with a pre-formed amide.

The catalytic cycle for these reactions typically involves a palladium precursor (e.g., Pd(OAc)₂, [Pd(cinnamyl)Cl]₂) and a phosphine (B1218219) ligand. researchgate.netrsc.org The choice of ligand is critical for the reaction's success, with bulky, electron-rich monophosphine ligands (e.g., t-BuJohnPhos, XPhos) often providing the best results, especially for challenging couplings. researchgate.netrsc.org A base, such as sodium tert-butoxide (t-BuONa) or cesium carbonate (Cs₂CO₃), is required to facilitate the reaction. researchgate.netuwindsor.ca The versatility of this method allows for a broad substrate scope and high functional group tolerance. acs.orgrsc.org

Table 2: Components of a Buchwald-Hartwig Amination System

| Component | Example(s) | Role in Reaction | Citation |

|---|---|---|---|

| Palladium Precursor | Pd(OAc)₂, [Pd(cinnamyl)Cl]₂ | Catalyst | researchgate.netrsc.org |

| Ligand | XPhos, t-BuJohnPhos, BippyPhos | Stabilizes Pd, facilitates catalytic cycle | researchgate.netrsc.org |

| Base | Cs₂CO₃, K₃PO₄, t-BuONa | Activates the N-H bond | researchgate.netuwindsor.ca |

| Substrates | Aryl or heteroaryl (pseudo)halides, Amines/Amides | Coupling partners | acs.org |

| Solvent | Toluene, Dioxane, THF | Reaction medium | researchgate.net |

Oxidative coupling offers an alternative pathway to amides that avoids the need for pre-activated carboxylic acids like acyl chlorides. A notable example is the copper/nitroxyl-catalyzed aerobic oxidative coupling of an alcohol and an amine. nih.govresearchgate.net This method could theoretically synthesize the target compound by reacting 4-fluorobenzyl alcohol with N-benzyl-N-(pyridin-2-yl)amine.

The reaction mechanism involves the initial oxidation of the alcohol to an aldehyde, which then forms a hemiaminal with the amine. nih.gov This intermediate is further oxidized to the final amide product. nih.gov This process is advantageous as it uses air as the oxidant and produces only water as a byproduct, making it a greener alternative. nih.govnih.gov Catalyst systems often employ a copper source and a nitroxyl (B88944) radical such as 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO). researchgate.net The method shows broad functional group tolerance and can be effective for coupling various primary and secondary amines with benzylic or aliphatic alcohols. organic-chemistry.org

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials. researchgate.net Such strategies can streamline the synthesis of complex molecules like this compound.

One potential MCR approach involves the reaction of an isothiocyanate with other precursors. For example, benzoyl isothiocyanate can react with malononitrile (B47326) and an alkyl halide in a one-pot synthesis to generate complex benzamide derivatives. acs.orgacs.org Another strategy involves the one-pot functionalization of materials using isatoic anhydride (B1165640) and an amine, such as benzylamine (B48309), to produce N-benzylbenzamide structures. researchgate.net These methods are valued for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. researchgate.net

Precursor Synthesis and Intermediate Derivatization

The successful synthesis of the final product relies on the efficient preparation of its key building blocks.

4-Fluorobenzoyl chloride is a crucial precursor, providing the fluorinated benzoyl moiety of the target molecule. It is a colorless or pale yellow liquid with an irritating odor. guidechem.com A common and effective laboratory-scale synthesis involves the reaction of 4-fluorobenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂). This reaction is often catalyzed by a few drops of dimethylformamide (DMF) and heated to reflux. An alternative industrial-scale method starts from p-fluorotoluene, which undergoes chlorination under UV irradiation, followed by a catalyzed hydrolysis of the resulting 4-fluorotrichlorotoluene intermediate. google.com

Table 3: Synthesis of 4-Fluorobenzoyl Chloride

| Starting Material | Reagent(s) | Key Conditions | Citation |

|---|---|---|---|

| 4-Fluorobenzoic Acid | Thionyl Chloride (SOCl₂), DMF (cat.) | Reflux in Chloroform | |

| p-Fluorotoluene | 1. Chlorine (Cl₂), UV light; 2. Water, Catalyst (FeCl₃/ZnCl₂) | 1. 70-85°C; 2. Hydrolysis | google.com |

N-benzyl-N-(pyridin-2-yl)amine is the other key intermediate. Its synthesis can be approached in a stepwise manner. First, N-benzyl-pyridin-2-amine is prepared. This can be achieved through the reaction of 2-aminopyridine (B139424) with an aromatic aldehyde to form a Schiff base, which is subsequently reduced. researchgate.net A more direct method is the iminization of benzaldehyde (B42025) with an appropriate amine, followed by hydrogenation of the resulting imine, often using a palladium catalyst. google.com The final step to obtain the tertiary amine intermediate would be the benzylation of N-benzyl-pyridin-2-amine.

Introduction of the Benzyl (B1604629) Moiety in this compound Scaffolds

The introduction of the benzyl group is a critical step in the synthesis of this compound. This transformation can be accomplished either by the benzylation of a pre-formed N-(4-fluorobenzoyl)-2-aminopyridine intermediate or by utilizing benzylamine as a starting material in the construction of the amide.

A common strategy involves the N-alkylation of a secondary amide, N-(pyridin-2-yl)-4-fluorobenzamide. This reaction typically proceeds via a nucleophilic substitution mechanism where the deprotonated amide nitrogen attacks a benzyl halide (e.g., benzyl bromide or benzyl chloride). The use of a suitable base is crucial for the deprotonation of the amide proton, thereby generating a more nucleophilic amide anion. Common bases employed for this purpose include sodium hydride (NaH), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3). The choice of solvent can also influence the reaction efficiency, with polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF) being frequently used.

Alternatively, the benzyl moiety can be introduced using benzyl alcohol through a "borrowing hydrogen" or "hydrogen autotransfer" methodology. This approach, often catalyzed by transition metals such as ruthenium or iridium complexes, involves the in-situ oxidation of the benzyl alcohol to benzaldehyde. The aldehyde then undergoes a condensation reaction with the amine (in this case, a precursor like 2-aminopyridine), followed by the reduction of the resulting imine by the hydrogen "borrowed" from the alcohol. This method is considered more atom-economical and environmentally benign compared to the use of benzyl halides.

A one-pot synthesis approach can also be envisioned, where 4-fluorobenzoyl chloride, 2-aminopyridine, and a benzylating agent are reacted together. However, controlling the selectivity of such a multi-component reaction can be challenging.

Recent advancements have also explored photocatalytic methods for the benzylation of N-aryltetrahydroisoquinolines using N-benzylpyridinium salts, which could potentially be adapted for the synthesis of the target compound beilstein-journals.org.

Reaction Mechanisms and Mechanistic Investigations

The formation of this compound is governed by fundamental reaction mechanisms, primarily the nucleophilic acyl substitution for the amide bond formation and nucleophilic substitution for the N-benzylation.

Nucleophilic Acyl Substitution Mechanisms in Benzamide Formation

The core of benzamide synthesis lies in the nucleophilic acyl substitution reaction. This reaction typically proceeds through a two-step addition-elimination mechanism chemrxiv.orgnih.gov. The reaction can be initiated by the attack of a nucleophile (an amine) on the electrophilic carbonyl carbon of a carboxylic acid derivative.

In the context of synthesizing this compound, a plausible pathway involves the reaction of a pre-formed N-benzyl-N-(pyridin-2-yl)amine with an activated 4-fluorobenzoic acid derivative, such as 4-fluorobenzoyl chloride. The nitrogen atom of the secondary amine acts as the nucleophile, attacking the carbonyl carbon of the acid chloride. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the chloride leaving group and forming the stable amide bond. The presence of the electron-withdrawing fluorine atom on the benzoyl ring can enhance the electrophilicity of the carbonyl carbon, potentially increasing the rate of the nucleophilic attack stackexchange.comlibretexts.org.

The general mechanism can be summarized as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of N-benzyl-N-(pyridin-2-yl)amine attacks the carbonyl carbon of 4-fluorobenzoyl chloride.

Formation of Tetrahedral Intermediate: The pi-bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen.

Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen atom reforms the pi-bond, and the chloride ion is expelled as the leaving group.

Deprotonation: A base, often a tertiary amine like triethylamine or pyridine added to the reaction mixture, removes the proton from the nitrogen atom to yield the final neutral amide product and the corresponding ammonium (B1175870) salt.

The reactivity of the carboxylic acid derivative is a key factor, with the order of reactivity generally being acid chloride > acid anhydride > ester > carboxylic acid > amide youtube.com. Therefore, using 4-fluorobenzoyl chloride is an efficient method for this transformation.

Role of Catalysts and Reagents in Reaction Selectivity and Efficiency

The choice of catalysts and reagents is paramount in directing the synthesis towards the desired product with high selectivity and efficiency.

In the N-benzylation step , if using a benzyl halide, the selection of the base is critical. Strong bases like sodium hydride ensure complete deprotonation of the secondary amide precursor, leading to a faster reaction. However, milder bases like potassium carbonate can also be effective, especially with more reactive benzyl halides, and may offer better functional group tolerance. For "borrowing hydrogen" methodologies, the catalyst is the key component. Ruthenium and iridium complexes containing N-heterocyclic carbene (NHC) or phosphine ligands have been shown to be highly effective for the N-alkylation of amines with alcohols acs.org. The ligand environment around the metal center plays a crucial role in the catalyst's activity and selectivity.

For the amide bond formation , if starting from 4-fluorobenzoic acid and N-benzyl-N-(pyridin-2-yl)amine, a coupling reagent is necessary to activate the carboxylic acid. Common coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to suppress side reactions and increase reaction rates. The use of thionyl chloride (SOCl₂) or oxalyl chloride to convert the carboxylic acid to the more reactive acid chloride is a classic and effective method researchgate.net.

In recent years, metal-organic frameworks (MOFs) have emerged as promising heterogeneous catalysts for amidation reactions. For instance, a copper-based MOF has been used to catalyze the oxidative amidation of aldehydes and amines nih.gov. Nickel-based MOFs have also been shown to be effective for the synthesis of N-(pyridin-2-yl)arylamides researchgate.netresearchgate.net. These heterogeneous catalysts offer advantages in terms of ease of separation and reusability.

The following table summarizes some catalysts and reagents and their roles:

| Reaction Step | Reagent/Catalyst | Role |

| N-Benzylation | Sodium Hydride (NaH) | Strong, non-nucleophilic base for deprotonation of the amide. |

| Potassium Carbonate (K₂CO₃) | Mild base for N-alkylation. | |

| Benzyl Bromide/Chloride | Benzylating agent in nucleophilic substitution. | |

| [RuCl₂(p-cymene)]₂/Ligand | Catalyst for "borrowing hydrogen" N-benzylation with benzyl alcohol. | |

| Amide Formation | Thionyl Chloride (SOCl₂) | Converts carboxylic acid to highly reactive acid chloride. |

| EDC/HOBt | Coupling reagents to activate carboxylic acid for amidation. | |

| Copper/Nickel MOFs | Heterogeneous catalysts for amidation reactions. |

Advanced Reaction Conditions and Solvent Effects

Modern synthetic chemistry often employs advanced reaction conditions to enhance reaction rates, yields, and selectivity. Microwave irradiation has been shown to significantly accelerate many organic reactions, including amide synthesis. The rapid heating provided by microwaves can reduce reaction times from hours to minutes.

The choice of solvent is also a critical parameter. For the N-benzylation of amides, polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are generally preferred as they can dissolve the reactants and effectively solvate the cations, leaving the nucleophilic anion more reactive. For amidation reactions, a variety of solvents can be used, including dichloromethane (DCM), THF, and acetonitrile. The solvent can influence the solubility of reactants and intermediates, as well as the stability of the transition states. For instance, the N-alkylation of pyridine has been shown to be influenced by the solvent's hydrogen-bonding capacity nih.gov.

Water can also have a significant effect on certain reactions. For example, in the palladium-catalyzed dehydrative coupling of 2-aminopyridines with alcohols, the presence of a small amount of water was found to be beneficial researchgate.net.

The table below outlines the effects of some advanced conditions and solvents:

| Condition/Solvent | Effect |

| Microwave Irradiation | Accelerates reaction rates, leading to shorter reaction times. |

| Dimethylformamide (DMF) | Polar aprotic solvent, good for dissolving reactants and promoting nucleophilic substitution. |

| Tetrahydrofuran (THF) | Aprotic solvent, commonly used in reactions with organometallic reagents and hydrides. |

| Acetonitrile (MeCN) | Polar aprotic solvent, suitable for a wide range of organic reactions. |

| Water | Can promote or inhibit reactions depending on the specific mechanism. |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, several green approaches can be considered.

One of the primary goals of green chemistry in amide synthesis is to move away from the use of stoichiometric coupling reagents, which generate significant amounts of waste. Catalytic methods for direct amidation of carboxylic acids and amines are therefore highly desirable nih.gov. The use of heterogeneous catalysts, such as the aforementioned MOFs, is a key green strategy as they can be easily recovered and reused, minimizing catalyst waste researchgate.netresearchgate.net.

The "borrowing hydrogen" methodology for N-benzylation using benzyl alcohol is another green alternative to using benzyl halides. This method has higher atom economy as the only byproduct is water.

The choice of solvent is another important aspect of green chemistry. Many traditional solvents like DMF and chlorinated hydrocarbons are coming under increased scrutiny due to their toxicity and environmental impact. The development of reactions in more environmentally benign solvents such as water, ethanol, or even solvent-free conditions is a major focus of green chemistry research. Recent studies have explored direct amidation in greener solvents or even using a reusable Brønsted acidic ionic liquid as both catalyst and solvent mdpi.com.

Biocatalysis, the use of enzymes to catalyze chemical reactions, represents a powerful green chemistry tool. Hydrolases, for example, can be used to form amide bonds in low-water systems, driving the equilibrium towards synthesis researchgate.net. While specific enzymatic routes for the target molecule may not be established, the general principles of biocatalysis offer a promising avenue for future sustainable synthesis.

Key green chemistry considerations for the synthesis include:

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

Use of Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents.

Benign Solvents: Using safer solvents and reaction conditions.

Renewable Feedstocks: Utilizing starting materials derived from renewable resources where possible.

By incorporating these principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally friendly.

Molecular Structure Elucidation and Advanced Spectroscopic Analysis of N Benzyl 4 Fluoro N Pyridin 2 Yl Benzamide

Vibrational Spectroscopy for Structural Characterization

Vibrational spectroscopy is a powerful non-destructive technique for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation, a unique vibrational fingerprint of the compound can be obtained.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of N-Benzyl-4-fluoro-N-pyridin-2-yl-benzamide is expected to exhibit a series of characteristic absorption bands corresponding to its constituent functional groups. The tertiary amide C=O stretching vibration is a prominent feature and typically appears in the range of 1680-1630 cm⁻¹. The presence of the aromatic rings (benzyl, pyridinyl, and fluorobenzoyl) will give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. researchgate.netscielo.br The C-N stretching vibration of the tertiary amide is expected around 1350-1200 cm⁻¹. A strong absorption band corresponding to the C-F stretch of the fluorobenzoyl group is anticipated in the 1250-1020 cm⁻¹ region. nsf.gov

Table 1: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| > 3000 | C-H Stretch | Aromatic Rings |

| ~2950-2850 | C-H Stretch | Methylene (B1212753) (-CH₂-) |

| 1680-1630 | C=O Stretch | Tertiary Amide |

| 1600-1450 | C=C Stretch | Aromatic Rings |

| 1350-1200 | C-N Stretch | Tertiary Amide |

| 1250-1020 | C-F Stretch | Aryl Fluoride |

Note: The data in this table are predicted based on characteristic vibrational frequencies of similar functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Conformation

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and spatial arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, detailed structural information can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound would provide valuable information about the number and environment of the different protons in the molecule. The spectrum is expected to show distinct signals for the protons of the benzyl (B1604629), pyridinyl, and fluorobenzoyl moieties.

The protons of the benzyl group would likely appear as a singlet for the methylene protons (-CH₂) around 4.5-5.5 ppm and a multiplet for the five aromatic protons in the region of 7.2-7.4 ppm. nsf.gov The four protons of the pyridinyl ring are expected to resonate at distinct chemical shifts due to their different electronic environments, likely in the range of 7.0-8.5 ppm. rsc.org The protons of the 4-fluorobenzoyl group would appear as a pair of doublets in the aromatic region, with the coupling influenced by the fluorine atom. rsc.org

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~8.4 | d | 1H | Pyridinyl-H6 |

| ~7.8 | t | 1H | Pyridinyl-H4 |

| ~7.5 | d | 2H | Fluorobenzoyl-H2, H6 |

| ~7.2-7.4 | m | 6H | Benzyl-ArH, Pyridinyl-H5 |

| ~7.1 | t | 2H | Fluorobenzoyl-H3, H5 |

| ~7.0 | d | 1H | Pyridinyl-H3 |

| ~5.2 | s | 2H | Benzyl-CH₂ |

Note: The data in this table are predicted based on the analysis of structurally similar compounds like 4-Fluoro-N-(pyridin-2-yl)benzamide and various N-benzylbenzamides. nsf.govrsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal.

The carbonyl carbon of the amide group is expected to appear significantly downfield, typically in the range of 165-175 ppm. rsc.org The carbon atoms of the aromatic rings will resonate in the region of 110-160 ppm. The carbon attached to the fluorine atom will show a characteristic large coupling constant (¹JCF). rsc.org The methylene carbon of the benzyl group would be found further upfield, likely around 50-60 ppm. organicchemistrydata.org

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ ppm) | Assignment |

| ~168 | C=O (Amide) |

| ~165 (d, ¹JCF ≈ 250 Hz) | Fluorobenzoyl-C4 |

| ~152 | Pyridinyl-C2 |

| ~148 | Pyridinyl-C6 |

| ~138 | Pyridinyl-C4 |

| ~136 | Benzyl-C1 |

| ~130 (d) | Fluorobenzoyl-C2, C6 |

| ~129 | Benzyl-C3, C5 |

| ~128 | Benzyl-C4 |

| ~127 | Benzyl-C2, C6 |

| ~120 | Pyridinyl-C5 |

| ~115 (d, ²JCF ≈ 22 Hz) | Fluorobenzoyl-C3, C5 |

| ~114 | Pyridinyl-C3 |

| ~55 | Benzyl-CH₂ |

Note: The data in this table are predicted based on the analysis of structurally similar compounds like 4-Fluoro-N-(pyridin-2-yl)benzamide and known substituent effects. rsc.orgorganicchemistrydata.org

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoro-substituted Analogues

¹⁹F NMR spectroscopy is a highly sensitive technique for the analysis of organofluorine compounds. For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom on the benzoyl ring. The chemical shift of this signal is sensitive to the electronic environment. For similar fluorinated benzamide (B126) analogues, the fluorine signal appears in the range of -110 to -120 ppm relative to a standard like CFCl₃. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₉H₁₅FN₂O), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight.

The fragmentation pattern would likely involve the cleavage of the amide bond, leading to characteristic fragment ions. Common fragmentation pathways for N-benzyl amides include the formation of the benzyl cation (m/z 91) and the benzoyl cation or its derivatives. scielo.br For this specific molecule, fragments corresponding to the 4-fluorobenzoyl cation (m/z 123) and the [M - C₇H₇]⁺ ion would be anticipated.

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment |

| 322 | [M]⁺ (Molecular Ion) |

| 231 | [M - C₇H₇]⁺ |

| 123 | [F-C₆H₄-CO]⁺ |

| 91 | [C₇H₇]⁺ (Benzyl cation) |

| 78 | [C₅H₄N]⁺ (Pyridinyl radical cation) |

Note: The fragmentation data are predicted based on common fragmentation patterns of related amide structures. scielo.br

X-ray Diffraction Studies for Three-Dimensional Structure Determination

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Molecular Conformation

Single-Crystal X-ray Diffraction (SCXRD) stands as the definitive method for elucidating the exact atomic arrangement of a crystalline compound. This technique would provide critical insights into the molecular structure of this compound.

Detailed Research Findings: A comprehensive search of crystallographic databases and the scientific literature did not yield any specific SCXRD studies for this compound. Therefore, no experimental data on its crystal structure, unit cell parameters, or atomic coordinates are available in the public domain.

Should such a study be conducted, the analysis would reveal:

Molecular Conformation: The dihedral angles between the three main ring systems (4-fluorobenzoyl, pyridin-2-yl, and benzyl) would be precisely determined. This would clarify the spatial orientation of these groups relative to the central amide nitrogen atom.

Bond Parameters: Exact bond lengths and angles for the entire molecule would be established, confirming the connectivity and geometry.

Absolute Configuration: For a chiral crystal, SCXRD can determine the absolute configuration of stereocenters. However, this compound is an achiral molecule, so this aspect is not applicable unless it crystallizes in a chiral space group.

A hypothetical data table for crystallographic parameters that would be generated from an SCXRD experiment is presented below to illustrate the type of information obtained.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₉H₁₅FN₂O |

| Formula Weight | 306.34 |

| Crystal System | (e.g., Monoclinic) |

| Space Group | (e.g., P2₁/c) |

| a (Å) | (Value) |

| b (Å) | (Value) |

| c (Å) | (Value) |

| α (°) | 90 |

| β (°) | (Value) |

| γ (°) | 90 |

| Volume (ų) | (Value) |

| Z (molecules per unit cell) | 4 |

Analysis of Hydrogen Bonding Networks and Crystal Packing Motifs

The arrangement of molecules within a crystal, known as crystal packing, is governed by intermolecular forces such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. Understanding these interactions is crucial for predicting a compound's physical properties, including solubility and melting point.

Detailed Research Findings: As no crystal structure has been published for this compound, there is no experimental data on its hydrogen bonding networks or crystal packing motifs.

Based on its molecular structure, the following interactions could be anticipated in its crystal lattice:

Hydrogen Bonding: The molecule lacks classic hydrogen bond donors (like N-H or O-H). However, weak C-H···O and C-H···N hydrogen bonds could form, where hydrogen atoms on the benzyl or aromatic rings interact with the carbonyl oxygen or the pyridine (B92270) nitrogen of adjacent molecules. The fluorine atom could also act as a weak hydrogen bond acceptor.

π-π Stacking: The presence of three aromatic rings (fluorophenyl, pyridine, and phenyl) suggests a high likelihood of π-π stacking interactions, where the electron clouds of these rings in adjacent molecules align, contributing to the stability of the crystal lattice.

An illustrative table of potential intermolecular interactions is provided below.

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |

| Weak H-Bond | C-H (Aromatic/CH₂) | O=C (Carbonyl) | Formation of chains or dimers. |

| Weak H-Bond | C-H (Aromatic/CH₂) | N (Pyridine) | Linking molecules into sheets. |

| π-π Stacking | Phenyl Ring | Pyridine/Fluorophenyl Ring | Stabilizing the lattice via stacking. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The wavelengths of absorption are characteristic of the types of chemical bonds and chromophores present in the molecule.

Detailed Research Findings: No experimental UV-Vis absorption spectrum for this compound has been reported in the reviewed literature.

The structure of the compound contains several chromophores that are expected to absorb in the UV region:

The benzoyl group (C₆H₄-C=O)

The pyridine ring

The benzyl group (C₆H₅-CH₂)

These groups contain π electrons that can be excited to higher energy orbitals (π → π* transitions). The conjugation between the 4-fluorophenyl ring and the carbonyl group, as well as the electronic nature of the pyridine ring, would influence the exact position (λmax) and intensity of these absorption bands. Typically, benzamide and pyridine derivatives show strong absorption bands in the 200-300 nm range.

A hypothetical table of expected electronic transitions is shown below.

| Expected Transition | Chromophore | Anticipated λmax Range (nm) |

| π → π | 4-Fluorobenzoyl system | 230 - 270 |

| π → π | Pyridin-2-yl system | 250 - 280 |

| π → π | Benzyl (phenyl) system | 250 - 270 |

| n → π | Carbonyl group (C=O) | > 300 (weak) |

Computational and Theoretical Investigations of N Benzyl 4 Fluoro N Pyridin 2 Yl Benzamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of a molecule at the electronic level. These methods allow for a detailed analysis of the optimized geometry, electronic structure, and reactivity of N-Benzyl-4-fluoro-N-pyridin-2-yl-benzamide.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. bohrium.comrjptonline.org For this compound, DFT calculations, often employing the B3LYP functional with a suitable basis set like 6-311G++(d,p), can predict key structural parameters. researchgate.netresearchgate.net These calculations solve the Schrödinger equation in an approximate manner to find the electron density and, consequently, the minimum energy conformation of the molecule.

The electronic structure, once the geometry is optimized, provides insights into the distribution of electrons within the molecule. Properties such as total energy, dipole moment, and the energies of molecular orbitals are calculated, offering a comprehensive electronic profile of the compound. rjptonline.orgresearchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for this compound based on DFT Calculations

| Parameter | Predicted Value | Description |

| C=O Bond Length | ~1.23 Å | Typical double bond character of a carbonyl group in an amide. |

| Amide C-N Bond Length | ~1.38 Å | Partial double bond character due to resonance. |

| N-C (benzyl) Bond Length | ~1.46 Å | Standard single bond length. |

| N-C (pyridine) Bond Length | ~1.42 Å | Bond between the amide nitrogen and the pyridine (B92270) ring. |

| Dihedral Angle (Fluorophenyl-Amide) | 20-30° | Twist between the 4-fluorophenyl ring and the amide plane. |

| Dihedral Angle (Pyridine-Amide) | 30-50° | Twist between the pyridine ring and the amide plane. |

| Note: These values are illustrative and based on typical data for similar N-substituted benzamide (B126) structures calculated using DFT methods. |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Implications for Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical stability and reactivity.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, making it more polarizable and prone to engage in chemical reactions. For this compound, the distribution of these orbitals is key. DFT calculations on related structures, such as pyridine and benzamide derivatives, show that the HOMO is often localized on the more electron-rich parts of the molecule, like the pyridine ring or the benzyl (B1604629) group, while the LUMO tends to be centered on the electron-deficient benzoyl moiety. sci-hub.seresearchgate.netresearchgate.netekb.eg The presence of the electronegative fluorine atom on the benzoyl ring would further lower the LUMO energy, potentially enhancing the molecule's ability to accept electrons.

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). irjweb.com A higher electrophilicity index for the title compound would indicate a greater capacity to act as an electrophile in reactions. irjweb.com

Table 2: Representative Frontier Molecular Orbital Data and Reactivity Descriptors

| Parameter | Definition | Illustrative Value | Implication for Reactivity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV | Electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV | Electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 5.0 eV | A moderate gap suggests a balance of stability and reactivity. |

| Ionization Potential (I) | -EHOMO | 6.5 eV | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | 1.5 eV | Energy released when an electron is added. |

| Electronegativity (χ) | (I+A)/2 | 4.0 eV | Tendency to attract electrons. |

| Chemical Hardness (η) | (I-A)/2 | 2.5 eV | Resistance to change in electron distribution. |

| Note: These values are representative examples based on calculations for structurally similar aromatic amides and are used for illustrative purposes. |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and reactivity of a molecule. researchgate.netresearchgate.net It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). rsc.org

In an MEP map, different colors represent different potential values. Typically, red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Blue indicates regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. Green represents areas with neutral potential.

For this compound, the MEP surface would likely show a significant negative potential (red) around the carbonyl oxygen atom due to the lone pairs of electrons, making it a primary site for hydrogen bonding and interactions with electrophiles. The nitrogen atom of the pyridine ring would also exhibit a negative potential. Conversely, positive potential regions (blue) are expected around the hydrogen atoms, particularly any N-H protons if present in related primary or secondary amides, and potentially on the carbon atom of the carbonyl group. This analysis is invaluable for predicting intermolecular interactions, such as hydrogen bonding, and for understanding how the molecule might interact with a biological receptor. researchgate.netrsc.org

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. researchgate.netnih.govfau.de By solving Newton's equations of motion for the atoms in the system, MD simulations can model the conformational changes and interactions of this compound in a more realistic, solvated environment.

Conformational Analysis and Dynamic Behavior of this compound in Solution

In solution, a flexible molecule like this compound does not exist in a single, rigid conformation. Instead, it explores a range of shapes through the rotation of its single bonds. MD simulations can map the potential energy surface of the molecule and identify the most stable conformers and the energy barriers between them. tandfonline.comresearchgate.net

A key dynamic feature of tertiary amides is the hindered rotation around the C-N amide bond, which has partial double-bond character. ut.ee This can lead to the existence of distinct rotational isomers (rotamers), often referred to as cis and trans (or E/Z) conformers. researchgate.netmdpi.comtue.nl MD simulations can be used to calculate the free energy barrier for this rotation. For N-benzyl amides, additional rotational freedom exists around the N-C(benzyl) and C-C(aryl) bonds, leading to a complex conformational landscape. researchgate.net By simulating the molecule in a solvent box (e.g., water or chloroform), the influence of the solvent on conformational preferences can be investigated, providing a more accurate picture of its behavior in a liquid phase. acs.orgbu.edu

Ligand-Protein Interaction Dynamics (Pre-clinical Context)

In a preclinical drug discovery context, understanding how a potential drug molecule (a ligand) interacts with its target protein is essential. Molecular docking can predict the preferred binding pose of a ligand in a protein's active site, but MD simulations provide a dynamic view of this interaction. researchgate.netnih.govresearchgate.net

Starting from a docked pose of this compound within a target protein, an MD simulation can be run to assess the stability of the protein-ligand complex over time (e.g., nanoseconds to microseconds). nih.govacs.orgnih.gov Key analyses of the simulation trajectory include:

Root Mean Square Deviation (RMSD): This metric tracks the deviation of the ligand and protein backbone atoms from their initial positions. A stable RMSD value over time suggests that the complex is in a stable equilibrium. researchgate.netresearchgate.net

Root Mean Square Fluctuation (RMSF): This analysis identifies which parts of the protein and ligand are flexible or rigid during the simulation. High fluctuations in the ligand or in the binding site residues might indicate an unstable interaction. researchgate.net

Protein-Ligand Interactions: The simulation allows for the monitoring of specific interactions, such as hydrogen bonds, hydrophobic contacts, and salt bridges, between the ligand and the protein. The persistence of these interactions throughout the simulation is a strong indicator of binding stability. fau.dersc.org

These simulations can reveal important details about the mechanism of binding, the role of specific amino acid residues, and the conformational changes that may occur upon ligand binding, providing crucial information for the optimization of lead compounds. nih.govresearchgate.net

Topological Analysis

Topological analysis in computational chemistry provides a framework for understanding the nature of chemical bonding and intermolecular interactions based on the topology of the electron density.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By partitioning the crystal electron density into molecular fragments, the Hirshfeld surface provides a graphical representation of the regions of space where a molecule is in contact with its neighbors.

For a molecule like this compound, which possesses multiple functional groups capable of forming non-covalent interactions, Hirshfeld analysis is particularly insightful. The surface is typically mapped with properties like dnorm, which highlights regions of close intermolecular contacts. Red regions on the dnorm map indicate contacts shorter than the van der Waals radii, signifying strong interactions such as hydrogen bonds. Blue regions represent contacts longer than the van der Waals radii, and white regions denote contacts at the van der Waals separation.

Given the structure of this compound, several key intermolecular interactions are expected to be prominent in its crystal packing. These would include:

H···H contacts: These are generally the most abundant interactions and cover large surface areas of the Hirshfeld surface.

C-H···π interactions: The benzyl and pyridyl rings provide ample opportunity for these types of interactions, which are crucial for the stabilization of the crystal structure.

N-H···O and C-H···O hydrogen bonds: The amide group is a classic hydrogen bond donor and acceptor, and these interactions are expected to be significant.

Interactions involving the fluorine atom: The electronegative fluorine atom can participate in various interactions, including F···H and F···C contacts.

Table 1: Illustrative Example of Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Fluorobenzamide Derivative. nih.gov

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | 26.6 |

| S···H/H···S | 13.8 |

| Cl···H/H···Cl | 9.5 |

| O···H/H···O | 6.7 |

| F···H/H···F | 6.6 |

Note: The data presented is for N-(2-chlorophenylcarbamothioyl)-4-fluorobenzamide and serves as an illustrative example of the type of data obtained from Hirshfeld analysis.

The Noncovalent Interaction (NCI) index is a computational method that allows for the visualization and characterization of weak, non-covalent interactions in real space. It is based on the relationship between the electron density (ρ) and its reduced density gradient (s). Regions of low electron density and low reduced density gradient are indicative of non-covalent interactions.

An NCI plot provides a 3D representation of these interaction regions, which are color-coded to distinguish between different types of interactions. Typically:

Blue surfaces indicate strong, attractive interactions like hydrogen bonds.

Green surfaces represent weaker, van der Waals interactions.

Red surfaces denote repulsive interactions, such as steric clashes.

For this compound, an NCI analysis would be expected to reveal distinct isosurfaces corresponding to the various interactions within the molecule and between adjacent molecules in a packed structure. Strong attractive interactions (blue) would likely be observed around the amide N-H group and the carbonyl oxygen, corresponding to hydrogen bonding. Weaker van der Waals interactions (green) would be expected to appear between the aromatic rings, indicating π-π stacking and C-H···π interactions. Any steric hindrance, for instance, between the bulky benzyl and pyridyl groups, would be visualized as red isosurfaces.

Prediction of Spectroscopic Parameters via Theoretical Methods

Theoretical calculations are invaluable for predicting and interpreting spectroscopic data. By employing quantum chemical methods, it is possible to simulate various spectra, which can then be compared with experimental results to confirm molecular structures and understand electronic properties.

Theoretical vibrational spectra, including Infrared (IR) and Raman spectra, can be calculated using Density Functional Theory (DFT). These calculations provide the vibrational frequencies and intensities of the normal modes of a molecule. The results are often scaled to account for anharmonicity and other systematic errors inherent in the computational methods.

For this compound, a DFT calculation would predict the characteristic vibrational frequencies for its various functional groups. A comparison of these theoretical frequencies with experimental FT-IR and FT-Raman data can aid in the definitive assignment of the observed spectral bands.

Table 2: Expected and Illustrative Calculated Vibrational Frequencies (cm-1) for Key Functional Groups in this compound.

| Functional Group | Vibrational Mode | Expected Range (cm-1) | Illustrative Calculated Value (cm-1)* |

|---|---|---|---|

| Amide N-H | Stretching | 3200-3400 | 3357 |

| Aromatic C-H | Stretching | 3000-3100 | 3056 |

| Amide C=O | Stretching | 1630-1680 | 1642 |

| Aromatic C=C | Stretching | 1450-1600 | 1591, 1544, 1496 |

| C-N | Stretching | 1200-1350 | - |

| C-F | Stretching | 1000-1400 | - |

*Illustrative data is based on a similar compound, N-Benzyl-benzamide, and is intended to be representative. rsc.org

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules. It provides information about the vertical excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., π→π, n→π).

A TD-DFT calculation for this compound would predict its UV-Vis absorption spectrum. The presence of multiple chromophores—the benzoyl group, the benzyl group, and the pyridyl ring—suggests that the spectrum would exhibit several absorption bands corresponding to electronic transitions within these moieties. The calculations would also provide insight into how the electronic structure changes upon excitation. For a related compound, (S)-N-Benzyl-1-Phenyl-5-(Pyridin-2-Yl)-Pent-4-Yn-2-Amine, TD-DFT calculations have been shown to complement experimental findings. researchgate.net

Table 3: Illustrative TD-DFT Calculated Electronic Excitation Properties for a Related Pyridine-Containing Compound.

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S1 | 4.25 | 291 | 0.015 | HOMO -> LUMO |

| S2 | 4.50 | 275 | 0.080 | HOMO-1 -> LUMO |

| S3 | 4.88 | 254 | 0.120 | HOMO -> LUMO+1 |

Note: This data is hypothetical and serves as an illustrative example of the output from a TD-DFT calculation.

The Gauge-Invariant Atomic Orbital (GIAO) method is a popular approach for the quantum chemical calculation of nuclear magnetic shielding tensors, which are then used to predict NMR chemical shifts. By comparing the calculated chemical shifts with experimental data, one can validate the proposed molecular structure.

For this compound, GIAO calculations would provide theoretical ¹H and ¹³C NMR chemical shifts. These predictions are particularly useful for assigning the signals in complex spectra where overlapping peaks can make experimental assignment challenging. The accuracy of GIAO predictions has been shown to be high for a wide range of organic molecules. nih.gov

Table 4: Illustrative Comparison of Experimental and GIAO-Calculated ¹H and ¹³C NMR Chemical Shifts for a Related Benzamide Derivative.

| Atom | Experimental δ (ppm) | Calculated δ (ppm) |

|---|---|---|

| H (N-H) | 6.44 | 6.50 |

| H (benzyl CH₂) | 4.58 | 4.62 |

| C (C=O) | 167.1 | 168.0 |

| C (benzyl CH₂) | 43.8 | 44.1 |

Note: The data presented is for N-Benzyl-benzamide and serves as an illustrative example. rsc.org

Investigation of Nonlinear Optical (NLO) Properties

Computational and theoretical investigations into the nonlinear optical (NLO) properties of a molecule are crucial for identifying its potential in applications such as optical switching, frequency conversion, and telecommunications. While direct experimental and computational studies on the NLO properties of this compound are not extensively available in the public domain, the methodologies for such investigations are well-established. Theoretical studies, typically employing Density Functional Theory (DFT), are instrumental in predicting the NLO behavior of novel organic compounds.

Research on analogous molecular structures, such as other fluoro-N-acylhydrazide derivatives and cocrystals of organic compounds, provides a framework for understanding the potential NLO characteristics of this compound. nih.govmdpi.com For instance, studies on similar compounds often utilize DFT with basis sets like 6-311++G(d,p) to perform the calculations. mdpi.com These computational analyses focus on key electrical properties that govern NLO responses.

The primary parameters of interest in these theoretical NLO studies include the dipole moment (μ), linear polarizability (α), and, most importantly, the first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability is a direct measure of a molecule's potential for second-order NLO applications, such as second-harmonic generation (SHG). For a molecule to exhibit significant NLO effects, it typically requires a substantial intramolecular charge transfer, which is often facilitated by the presence of electron-donating and electron-accepting groups connected by a π-conjugated system.

In a hypothetical computational study of this compound, researchers would first optimize the molecule's geometry. Following this, the electric dipole moment, polarizability, and first hyperpolarizability tensors would be calculated. The total (or static) first hyperpolarizability (β_tot) is a key value derived from these calculations. For example, in a study on a cocrystal of acridine (B1665455) with 2,4-dihydroxybenzaldehyde, the first hyperpolarizability was calculated to be 5.63 × 10⁻³⁰ esu, indicating its promise for NLO applications. mdpi.com Similarly, a study on a fluoro-N-acylhydrazide derivative reported a calculated first hyperpolarizability value of 10.98 × 10⁻³⁰ esu in the isolated state. nih.gov

The results of such a hypothetical study on this compound would typically be presented in a table summarizing the calculated electrical properties.

Table 1: Hypothetical Calculated Electric Dipole Moment (μ), Linear Polarizability (α), and First-Order Hyperpolarizability (β) of this compound.

| Parameter | Unit | Representative Value |

| Dipole Moment (μ) | Debye | Value |

| μ_x | Value | |

| μ_y | Value | |

| μ_z | Value | |

| μ_total | Value | |

| Linear Polarizability (α) | 10⁻²⁴ esu | Value |

| α_xx | Value | |

| α_yy | Value | |

| α_zz | Value | |

| α_total | Value | |

| First-Order Hyperpolarizability (β) | 10⁻³⁰ esu | Value |

| β_x | Value | |

| β_y | Value | |

| β_z | Value | |

| β_total | Value |

The data presented in such a table would provide a quantitative basis for assessing the NLO potential of this compound. A large β_total value would suggest that the compound is a strong candidate for further experimental investigation and potential use in NLO materials. The analysis would also involve examining the contributions of the different components of the hyperpolarizability tensor to understand the direction of maximum NLO response within the molecule.

Structure Activity Relationship Sar Studies of N Benzyl 4 Fluoro N Pyridin 2 Yl Benzamide Derivatives: Insights into Molecular Recognition

Role of Fluoro Substitution on the Benzamide (B126) Phenyl Ring in Modulating Interactions

The incorporation of fluorine into pharmacologically active molecules is a widely used strategy in medicinal chemistry to enhance various properties, including metabolic stability, membrane permeability, and binding affinity. tandfonline.comtandfonline.com In the N-Benzyl-4-fluoro-N-pyridin-2-yl-benzamide structure, the 4-fluoro substituent on the benzamide phenyl ring plays a multifaceted role in modulating molecular interactions.

Fluorine's high electronegativity can alter the electronic distribution of the aromatic ring, influencing interactions such as π-π stacking with aromatic residues (e.g., phenylalanine) in a protein's active site. nih.govresearchgate.net Studies on fluorinated benzamides and related structures have shown that fluorine can participate in favorable interactions with protein side chains. nih.gov The substitution of a hydrogen atom with a fluorine atom can be accomplished without significantly increasing the molecule's size, but it substantially impacts the electronic structure. nih.gov

The position of the fluorine atom is critical. For example, in a study of fluorinated benzenesulfonamides binding to human Carbonic Anhydrase II, it was found that fluorination at a specific position could be particularly advantageous for the kinetics of binding, and a higher degree of fluorination did not necessarily lead to higher affinity. nih.gov The introduction of a strong electron-withdrawing group like fluorine at the para position of an aryl ring has been shown to increase the inhibitory activity of some compounds due to stronger binding affinity. researchgate.net Furthermore, fluorine substitution can suppress structural disorder in crystals of benzamide derivatives, which can help in achieving a more defined conformation for binding. nih.govacs.org

The following table summarizes the inhibitory potency of different fluorophenylhydroxamates against Histone Deacetylase 6 (HDAC6), illustrating the impact of fluorination patterns on the aromatic ring.

| Compound | Fluorination Pattern | HDAC6 IC₅₀ (nM) |

| 1 | 4-fluoro | 11 ± 1 |

| 2 | 3-fluoro | 19 ± 2 |

| 3 | 2-fluoro | 100 ± 10 |

| 5 | 3,5-difluoro | 2.0 ± 0.2 |

| 7 | 2,3,4-trifluoro | >10,000 |

Data adapted from a study on fluorophenylhydroxamates, showing how the position and number of fluorine substituents modulate inhibitory potency. nih.gov

Exploration of Pyridinyl Ring Modifications and Their Influence on Binding Profiles

The pyridin-2-yl moiety is a key structural feature, acting as a hydrogen bond acceptor and participating in various electronic and steric interactions. Modifications to this ring system have been shown to significantly influence the binding profiles of related compounds.

SAR studies on molecules containing a 9-(pyridin-2'-yl)-aminoacridine core revealed that adding electron-withdrawing groups to the pyridine (B92270) ring enhanced the interaction with double-stranded DNA. mdpi.comnih.gov This suggests that the electronic properties of the pyridine ring are crucial for the molecule's mechanism of action. A strong correlation was found between the Hammett sigma values (a measure of the electronic effect of substituents) and the change in DNA thermal denaturation temperature, indicating that substituents capable of stabilizing the cationic character of the acridine (B1665455) nucleus strengthen the complex. mdpi.com

In a different context, the replacement of a phenyl ring with a basic pyridinyl ring in a series of S1P₄–R agonists resulted in a nine-fold decrease in potency, while 3-fluoropyridinyl derivatives also showed reduced activity. nih.gov This indicates that both the basicity and the substitution pattern of the pyridine ring are critical for optimal receptor engagement. Computational and experimental studies on NNN pincer-type ligands with a central pyridine ring showed that substitution at the 4-position of the pyridine ring alters the electron donor ability of the ligand, which in turn affects the bond lengths upon metal coordination. nih.gov Specifically, electron-withdrawing groups led to longer N-pyridine-Cu(II) bond lengths, while electron-donating groups resulted in shorter bonds. nih.gov

The following table presents data from a study on 9-(pyridin-2'-yl)-aminoacridines, showing the effect of pyridine ring substituents on DNA binding.

| Compound | R Group on Pyridine Ring | ΔTm (°C) | Hammett σ⁺ₚ |

| 1 | H | 12.0 | 0.00 |

| 2 | 4'-CH₃ | 8.5 | -0.31 |

| 3 | 4'-OCH₃ | 5.0 | -0.78 |

| 4 | 4'-Cl | 14.5 | 0.11 |

| 5 | 5'-Cl | 15.0 | 0.11 |

| 6 | 5'-NO₂ | 18.0 | 0.79 |

Data adapted from a study on 9-(pyridin-2'-yl)-aminoacridines, illustrating the influence of electronic effects of pyridine substituents on DNA interaction. mdpi.com

Amide Linker Modifications and Conformational Constraints

The amide linker (-CO-N-) is the central pivot of the this compound molecule, connecting the benzoyl and the N-benzyl-N-pyridinyl fragments. This linker is not merely a passive connector; its conformational properties and ability to form hydrogen bonds are vital for biological activity.

The degree of substitution on the amide nitrogen is also critical. The parent compound is a tertiary amide. Studies comparing secondary and tertiary benzamides have revealed that they exhibit different conformational equilibria around the amide C-N bond. researchgate.net This difference in conformation can lead to opposite signs in circular dichroism spectra, underscoring the significant structural impact of N-alkylation. researchgate.net In a series of aminobutyl-benzamides, constraining the amine portion within a ring system was found to be key for high binding affinity and selectivity for σ2 receptors. nih.gov Altering the ring size or the position of the nitrogen within the ring dramatically decreased affinity, demonstrating that the conformation imposed by the linker and its adjacent structures is crucial for molecular recognition. nih.gov

Pharmacophore Development and Optimization based on this compound Derivatives

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. For complex molecules like this compound, developing a pharmacophore model helps in understanding the key interaction points and in designing new, potentially more potent derivatives.

Studies on related benzamide analogues have successfully led to the generation of pharmacophore models. For instance, a five-featured pharmacophore model was developed for a series of three-substituted benzamide derivatives acting as FtsZ inhibitors. This model consisted of one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. nih.gov Such a model provides a clear blueprint of the necessary features for activity.

In the design of dual-target ligands, identifying a merged pharmacophore is a key strategy. The benzylamide structure itself can represent a merged pharmacophore for different targets, such as soluble epoxide hydrolase (sEH) and PPARγ. acs.org The benzylamide moiety can replace the traditional acidic headgroup of PPARγ agonists while still retaining full agonist properties, and the amide or urea (B33335) structure is a known pharmacophore for sEH inhibitors. acs.org Pharmacophore mapping of various benzylamino benzamides has confirmed that these scaffolds possess the key features of active inhibitors, explaining their high binding affinity. researchgate.net

A representative pharmacophore model for benzamide-based inhibitors typically includes:

Aromatic Rings: Corresponding to the benzyl (B1604629) and benzoyl phenyl rings, involved in hydrophobic and π-stacking interactions.

Hydrogen Bond Acceptor: The carbonyl oxygen of the amide linker and the nitrogen of the pyridine ring.

Hydrogen Bond Donor: Potential for an N-H bond in related secondary amides.

Hydrophobic Group: The benzyl moiety provides a significant hydrophobic feature.

Electrostatic Feature: The fluoro-substituent contributes to the electrostatic potential of the benzamide ring.

Computational SAR and Quantitative Structure-Activity Relationship (QSAR) Modeling

Computational chemistry provides powerful tools to complement experimental SAR studies. Molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations offer atomic-level insights into how this compound derivatives interact with their biological targets.

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a series of N-(1-benzylpiperidin-4-yl)phenylacetamide analogues, a Hansch-type QSAR analysis was performed to understand the influence of substitutions on binding at sigma receptors. nih.gov The analysis revealed that for sigma-1 receptor selectivity, substitutions at the 3-position of the phenylacetamide ring were generally favored over the 2- or 4-positions. nih.gov

For other benzamide analogues, 3D-QSAR models have been developed that provide statistically significant correlations between the three-dimensional properties of the molecules and their activity. nih.gov These models can generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, or hydrophobicity would enhance or decrease activity, thereby guiding the design of new compounds. researchgate.net For example, a 3D-QSAR model for benzamide FtsZ inhibitors yielded a good correlation coefficient (R² = 0.8319) and cross-validated coefficient (Q² = 0.6213), indicating a robust and predictive model. nih.gov

Molecular docking studies can predict the binding pose of a ligand within a protein's active site, identifying key interactions. Docking of benzamide inhibitors has revealed crucial hydrogen bond interactions with specific amino acid residues like Val, Asn, and Leu. nih.gov Such studies, combined with the calculation of binding free energies, help to rationalize the observed SAR and prioritize the synthesis of the most promising new derivatives. nih.govnih.gov

Pre Clinical Molecular Mechanistic Studies and Biological Target Engagement of N Benzyl 4 Fluoro N Pyridin 2 Yl Benzamide Analogues

In Vitro and Ex Vivo Ligand Binding Studies

Ligand binding studies are crucial for determining the affinity and selectivity of compounds for their biological targets. For analogues of N-Benzyl-4-fluoro-N-pyridin-2-yl-benzamide, these investigations have primarily focused on G protein-coupled receptors (GPCRs) and sigma receptors, as well as a range of enzymes.

Analogues with the benzamide (B126) moiety have demonstrated significant binding affinities for the orphan G protein-coupled receptor 52 (GPR52) and sigma receptors.

GPR52: Research has identified 3-((4-Benzylpyridin-2-yl)amino)benzamides as potent and biased agonists of GPR52. nih.govnih.govutmb.eduresearchgate.net An iterative drug design approach led to the discovery of several unique GPR52 agonists with improved potency and efficacy. nih.govresearchgate.net For instance, optimization of a lead compound resulted in analogues with significantly enhanced G protein signaling potency. nih.gov Some of these compounds exhibit biased agonism, preferentially activating G protein signaling pathways over β-arrestin recruitment, which can lead to sustained cellular signaling. nih.govresearchgate.net The affinity of these benzamide analogues for GPR52 is a key factor in their potential as treatments for neuropsychiatric and neurological disorders. nih.govnih.govnih.gov

Sigma Receptors: A variety of benzamide derivatives have been synthesized and evaluated as ligands for sigma-1 (S1R) and sigma-2 (S2R) receptors. nih.gov Structure-activity relationship studies have shown that substitutions on the benzamide scaffold, the length of the alkyl chain, and the nature of the amine group significantly influence binding affinity and selectivity. nih.gov Certain N-benzyl benzamide derivatives have shown high affinity for the sigma-1 receptor. nih.gov Specifically, compounds with chloro, cyano, or nitro groups at the 4-position of the benzamide ring exhibited excellent affinity for S1R, with Kᵢ values in the low nanomolar range (1.2-3.6 nM), and high selectivity over S2R. nih.gov The sigma-1 receptor is an intracellular chaperone that modulates various signaling pathways and its ligands are being investigated for their neuroprotective and anti-inflammatory properties. nih.govfrontiersin.org

Table 1: Receptor Binding Affinities of Selected Benzamide Analogues Note: This table is a representative compilation based on available data for benzamide analogues and does not represent the specific compound this compound.

| Compound Analogue | Target Receptor | Binding Affinity (Kᵢ, nM) | Selectivity |

|---|---|---|---|

| 4-Chloro-N-(2-(diethylamino)ethyl)benzamide | Sigma-1 | 1.2 | High vs Sigma-2 |

| 4-Cyano-N-(2-(diethylamino)ethyl)benzamide | Sigma-1 | 2.5 | High vs Sigma-2 |

| 4-Nitro-N-(2-(diethylamino)ethyl)benzamide | Sigma-1 | 3.6 | High vs Sigma-2 |

Benzamide-containing structures have been identified as inhibitors of several key enzymes, demonstrating diverse mechanisms of action.

Succinate Dehydrogenase (SDH): Novel pyrazol-5-yl-benzamide derivatives have been designed as potential SDH inhibitors. acs.orgresearchgate.net One such compound, 5IIc, showed excellent in vitro activity against Sclerotinia sclerotiorum with an EC₅₀ value of 0.20 mg/L, comparable to commercial fungicides. acs.org These inhibitors are thought to act by binding to the ubiquinone-binding site of the enzyme, disrupting the mitochondrial respiratory chain. acs.orgnih.govnih.gov

Cholinesterases: Benzamide derivatives have been investigated as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govresearchgate.net For example, N,N′-(1,4-phenylene)bis(3-methoxybenzamide) was found to be a potent AChE inhibitor with an IC₅₀ of 0.056 µM. nih.govnih.gov Kinetic studies suggest that these compounds can act as dual inhibitors, and their mechanism may involve increasing the stiffness and reducing the flexibility of the enzyme. nih.govnih.gov

Monoacylglycerol Lipase (MAGL): A new class of reversible MAGL inhibitors based on a benzylpiperidine scaffold has been discovered. nih.govacs.org One of the most potent derivatives demonstrated an IC₅₀ value of 2.0 nM and a competitive mechanism of action (Kᵢ value of 1.42 nM). nih.gov These inhibitors are highly selective for MAGL over other components of the endocannabinoid system. nih.govnih.gov

Carbonic Anhydrase (CA): Benzamides incorporating 4-sulfamoyl moieties are effective inhibitors of several human carbonic anhydrase isoforms, including hCA I, II, VII, and IX. nih.govnih.govnih.govnih.govresearchgate.net Inhibition constants are often in the low nanomolar to subnanomolar range. nih.govnih.gov The sulfonamide group is key to their mechanism, interacting with the zinc ion in the active site of the enzyme. nih.govrsc.orgresearchgate.net The fluorine atoms in some tetrafluorobenzenesulfonamide derivatives can drastically alter the binding mode and affinity. nih.gov

Table 2: Enzyme Inhibition Data for Selected Benzamide Analogues Note: This table is a representative compilation based on available data for benzamide analogues and does not represent the specific compound this compound.

| Compound Analogue Class | Target Enzyme | Inhibition (IC₅₀ / Kᵢ) |

|---|---|---|

| Pyrazol-5-yl-benzamides | Succinate Dehydrogenase | EC₅₀ = 0.20 mg/L |

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | Acetylcholinesterase | IC₅₀ = 0.056 µM |

| Benzylpiperidine derivative | Monoacylglycerol Lipase | IC₅₀ = 2.0 nM; Kᵢ = 1.42 nM |

| Benzamide-4-sulfonamides | Carbonic Anhydrase II | Kᵢ in low nM range |

Molecular Docking and Ligand-Protein Interaction Analysis

Computational molecular docking studies have been instrumental in understanding how this compound analogues interact with their protein targets at the molecular level. These in silico methods, often correlated with experimental data, provide insights into binding modes and the specific interactions that drive ligand affinity and selectivity. nih.govmdpi.com

Molecular docking simulations have successfully identified the key binding pockets for benzamide analogues within their respective targets.

GPR52: Docking studies of GPR52 agonists have revealed a binding pocket surrounded by the N-terminus, transmembrane helices (TM) 1, 2, and 7, and the extracellular loop 2 (ECL2). nih.gov

Sigma Receptors: The ligand binding region of the sigma-1 receptor is thought to be formed by the juxtaposition of its second and third hydrophobic domains. nih.gov

Enzymes:

Succinate Dehydrogenase: Docking of pyrazol-5-yl-benzamide inhibitors revealed interactions with key residues such as TRP173, SER39, and ARG43. acs.org

Cholinesterases: Benzamide inhibitors are predicted to bind within the active site gorge of AChE. nih.gov

MAGL: For benzylpiperidine-based MAGL inhibitors, the phenolic moiety is predicted to be located in the glycerol (B35011) cavity of the enzyme, while the other end of the molecule fits into a wide lipophilic channel. acs.orgresearchgate.netebi.ac.uk

Carbonic Anhydrase: The sulfonamide moiety of benzamide inhibitors consistently docks in proximity to the catalytic zinc ion in the active site of carbonic anhydrases. nih.govnih.govresearchgate.net

The stability of the ligand-protein complexes formed by benzamide analogues is governed by a combination of molecular interactions.

Hydrogen Bonding: Hydrogen bonds are critical for the binding of many benzamide analogues. For example, in GPR52, hydrogen bonds are predicted between the ligand and key residues in the binding site. nih.gov In SDH, the carbonyl oxygen of the benzamide can form hydrogen bonds with TYR58 and TRP173. nih.gov For carbonic anhydrase inhibitors, the sulfonamide group forms crucial hydrogen bonds with active site residues. nih.gov

Hydrophobic Interactions: Hydrophobic interactions play a significant role in the binding of benzamide derivatives to targets like cholinesterases and MAGL. nih.gov The benzyl (B1604629) group and other aromatic rings in these molecules often engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Aromatic Interactions: π-π stacking and π-cation interactions are also important. In GPR52, π-π stacking interactions have been observed between the ligand and aromatic residues in the binding pocket. nih.gov Similar aromatic interactions are predicted for inhibitors of cholinesterases and other enzymes. acs.org

Investigation of Cellular Pathway Modulation at the Molecular Level (pre-clinical cell-based models)

Pre-clinical cell-based models have been employed to investigate how this compound analogues modulate cellular signaling pathways downstream of their primary targets.

GPR52-Mediated Pathways: GPR52 is coupled to Gs/olf proteins, and its activation by benzamide agonists leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP) levels. nih.govpatsnap.commedchemexpress.com This increase in cAMP can, in turn, activate protein kinase A (PKA) and the cAMP response element-binding protein (CREB), leading to the regulation of gene expression and cellular responses. nih.gov In striatal neurons, GPR52 signaling can oppose the activity of dopamine (B1211576) D2 receptors. medchemexpress.com Furthermore, GPR52 activation has been shown to modulate glutamatergic neurotransmission. patsnap.com

Sigma Receptor-Mediated Pathways: Ligands of sigma receptors can modulate a multitude of cellular pathways. nih.govresearchgate.net For instance, sigma-2 receptor ligands have been shown to induce apoptosis and autophagy in cancer cells by suppressing the PI3K/Akt/mTOR pathway. nih.gov They can also impair cell-cycle progression by altering the expression of cyclins. nih.gov Sigma-1 receptor agonists are known to have neuroprotective effects by modulating calcium signaling, reducing endoplasmic reticulum (ER) stress, and interacting with various ion channels and other proteins. nih.govfrontiersin.orgmdpi.comfrontiersin.orgbiorxiv.org

Enzyme Inhibition-Related Pathways:

Carbonic Anhydrase Inhibition: In cancer cells, inhibition of tumor-associated carbonic anhydrase IX by benzamide sulfonamides can disrupt pH regulation in the hypoxic tumor microenvironment, leading to anti-proliferative and anti-metastatic effects. rsc.org

MAGL Inhibition: By inhibiting MAGL, benzamide derivatives increase the levels of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), which can then modulate cannabinoid receptor signaling, impacting pathways involved in inflammation, pain, and neuroprotection. nih.govnih.gov

FtsZ Inhibition: Some benzamide derivatives have been shown to target the bacterial cell division protein FtsZ, leading to antibacterial effects. nih.gov

Modulation of Specific Signaling Pathways (e.g., cAMP-mediated, cell cycle regulation pathways)

Analogues of this compound have been investigated for their ability to modulate critical cellular signaling pathways, demonstrating potential therapeutic applications through the regulation of processes like G-protein coupled receptor (GPCR) signaling and cell cycle progression.

cAMP-Mediated Pathways: A series of 3-((4-Benzylpyridin-2-yl)amino)benzamides, which are structural analogues, have been identified as potent agonists for the orphan G protein-coupled receptor 52 (GPR52). nih.govnih.gov GPR52 is known to signal through the Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Optimization of a lead compound in this series led to the development of agonists with improved potency and efficacy in activating cAMP signaling. nih.govnih.gov